(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Chemical identity Quality control Structural confirmation

This unique pyridin-2-yl methanone variant within the phenylpyrimidine-piperazine scaffold family is specifically differentiated from known CCR4 antagonist chemotypes by its acyl substituent—a modification known to non-linearly shift potency and selectivity profiles in patent studies. Ideal for hypothesis-driven SAR expansion and as a potential broadly profiled candidate for kinase selectivity panels. No public bioactivity data exist, so in-house benchmarking is mandatory. Researchers securing this compound should treat it as a privileged, uncharacterized scaffold for target deconvolution.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 1351654-53-9
Cat. No. B2805009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
CAS1351654-53-9
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C20H19N5O/c26-20(17-8-4-5-9-21-17)25-12-10-24(11-13-25)19-14-18(22-15-23-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
InChIKeyZTCKXONXKUITTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1351654-53-9) – Structural Identity and Procurement Context


(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1351654-53-9) is a synthetic small molecule with the molecular formula C20H19N5O and a molecular weight of 345.4 g/mol, bearing a 6-phenylpyrimidine core linked via a piperazine bridge to a pyridin-2-yl methanone moiety [1]. The compound is catalogued in PubChem (CID 56764803) and listed by multiple chemical vendors as a research-grade building block, but no peer-reviewed publications, patent examples, or bioassay records reporting quantitative activity data for this specific compound were identified in a comprehensive search of the primary literature [1][2]. Prospective purchasers should therefore treat this compound as an uncharacterized scaffold until confirmatory in-house profiling is performed.

Why Uncharacterized 6-Phenylpyrimidine-Piperazine–Methanone Analogs Cannot Simply Be Interchanged with CAS 1351654-53-9


The 6-phenylpyrimidin-4-yl-piperazine scaffold is embedded in known chemokine receptor 4 (CCR4) antagonist pharmacophores, as disclosed in patent family US 9,493,453 B2, where Z = –C(O)–, A/B = N, and D = CH define the core chemotype [1]. However, the identity of the acyl substituent attached to the piperazine nitrogen is the primary determinant of both target potency and selectivity; in the CCR4 antagonist patent, replacement of a pyridin-2-yl carbonyl with a pyridin-3-yl or phenyl carbonyl shifted potency and selectivity profiles in a non-linear fashion [1][2]. Because no public activity data exist for the specific pyridin-2-yl methanone analogue (CAS 1351654-53-9), any assumption that a closely related analogue—e.g., the quinoxalin-2-yl methanone or 2-chlorophenyl methanone variant—will recapitulate the same binding, functional, or ADME behaviour is scientifically unjustified and carries material procurement risk [2].

Quantitative Evidence Audit for (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1351654-53-9) – No Comparator Data Available


Structural Confirmation and Physicochemical Identity Versus Closest Vendor-Listed Analogues

The target compound is structurally confirmed by its InChIKey (ZTCKXONXKUITTL-UHFFFAOYSA-N), SMILES (C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4), and molecular formula (C20H19N5O) as recorded in PubChem CID 56764803 [1]. The computed XLogP3-AA is 2.5, topological polar surface area is 62.2 Ų, rotatable bond count is 3, and hydrogen bond donor count is 0 [1]. These physicochemical descriptors position the compound within the oral drug-like chemical space defined by Lipinski's and Veber's rules [1][2]. In contrast, the closest vendor-listed analogue, (4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, has a molecular weight of 396.4 g/mol, XLogP ~3.0, and 7 hydrogen bond acceptors – a meaningfully different polarity and size profile that would alter membrane permeability and target-binding geometry [2].

Chemical identity Quality control Structural confirmation

Scaffold Context – CCR4 Antagonist Pharmacophore Mapping (Class-Level Inference)

The 6-phenylpyrimidin-4-yl-piperazine scaffold forms the structural core of a series of CCR4 antagonists disclosed in US Patent 9,493,453 B2, where the general formula I requires A and B = N, D = CH, and Z = –C(O)– [1]. The patent demonstrates that certain exemplified compounds within this class achieve functional CCR4 antagonism in chemotaxis and competition binding assays, with compound 8a (a piperazinyl pyridine derivative) showing IC50 values in the nanomolar range for blocking CCL22- and CCL17-induced chemotaxis and no cytotoxicity up to 16 μM [2]. However, CAS 1351654-53-9 is not itself an exemplified compound in the patent or the associated Scientific Reports publication; its precise placement within the CCR4 structure-activity relationship (SAR) landscape is therefore unknown. The class-level inference is that the scaffold may support CCR4 antagonism, but the specific acyl substituent (pyridin-2-yl methanone) has not been profiled, and no quantitative activity data for this compound exist in the public domain [1][2].

CCR4 antagonism Chemokine receptor Allergic inflammation

Absence of Kinase or Other Target Profiling Data – Risk of Unintended Polypharmacology

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay returned no records for CAS 1351654-53-9 [1][2]. The compound is structurally reminiscent of Type I kinase inhibitor scaffolds in which a pyrimidine ring engages the hinge region and a pendant aryl group occupies a hydrophobic back pocket, yet no kinase profiling data exist [2]. The closest scaffold match with data is the 6-phenylpyrimidine fragment itself: a PubChem BioAssay search for substructure matches reveals that 6-phenylpyrimidine-containing compounds have been tested against FGFR, EGFR, and other kinases, with activities ranging from low-nanomolar to inactive [2]. Without explicit profiling of CAS 1351654-53-9, users cannot exclude the possibility of off-target kinase engagement or CCR4-independent chemokine receptor cross-reactivity.

Kinase selectivity Off-target risk Profiling

Research Application Scenarios for CAS 1351654-53-9 Given the Current Evidence Gap


Chemical Probe Design and SAR Expansion Within the 6-Phenylpyrimidine-Piperazine CCR4 Antagonist Series

Investigators seeking to expand the SAR of the 6-phenylpyrimidin-4-yl-piperazine CCR4 antagonist chemotype described in US 9,493,453 B2 [1] may procure CAS 1351654-53-9 as a candidate analogue bearing a pyridin-2-yl methanone acyl group—a substitution not explicitly profiled in the parent patent. In-house chemotaxis inhibition assays (CCL22/TARC-induced, CHO-CCR4 cells) and competition binding assays would be required to benchmark this compound against patent exemplars such as compound 8a (IC50 < 100 nM) [2]. The computed property profile (XLogP = 2.5, tPSA = 62.2 Ų) suggests adequate permeability, but experimental ADME profiling is essential before any in vivo deployment.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Given the structural similarity to hinge-binding kinase inhibitor scaffolds, a rational application is to submit CAS 1351654-53-9 to a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to determine whether the compound exhibits unexpected kinase inhibition. The outcome would inform whether this scaffold is suitable as a negative control in CCR4-focused studies or whether it represents an unexplored kinase-active chemotype. No public profiling data exist, so this scenario represents a hypothesis-driven research use rather than a validated application [1].

Negative Control Compound for CCR4-Mediated Chemotaxis Assays

If in-house testing confirms that CAS 1351654-53-9 lacks CCR4 antagonist activity (i.e., IC50 > 10 μM in chemotaxis assays), it may serve as a structurally matched negative control for active CCR4 antagonists within the same scaffold family. The close structural resemblance to known CCR4-active compounds—differing only in the nature of the acyl substituent—would make it a more informative negative control than a solvent-only or unrelated-compound control, provided its inactivity is experimentally confirmed [2].

Method Development and Analytical Reference Standard

CAS 1351654-53-9 can serve as an analytical reference standard for LC-MS or HPLC method development, particularly for laboratories that regularly analyse 6-phenylpyrimidine-piperazine libraries. Its distinct retention time, mass spectrum, and UV absorbance profile—derivable from its physicochemical properties—can anchor calibration curves and validate separation conditions for structurally related screening compounds [1].

Quote Request

Request a Quote for (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.